Iopentol

Übersicht

Beschreibung

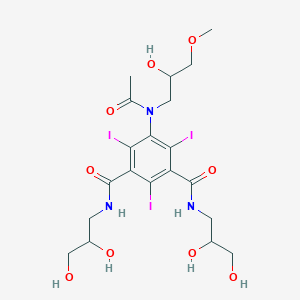

Iopentol is an iodine-containing, water-soluble radiocontrast agent . The iodine atoms readily absorb X-rays, resulting in a higher contrast of X-ray images . It is used as a contrast medium .

Synthesis Analysis

The synthesis of iopentol is described in detail in a study . Iopentol exists as a mixture of several diastereomers and conformers . The kinetics of the isomerization from pure exo-iopentol to an equilibrium mixture of exo- and endo-iopentol is measured by HPLC and 1H NMR spectroscopy .

Molecular Structure Analysis

Iopentol has a molecular formula of C20H28I3N3O9 . Its average weight is 835.1644 and its monoisotopic weight is 834.895959769 .

Physical And Chemical Properties Analysis

Iopentol’s physical and chemical properties can vary based on its chemical structures . Atropisomer chirality may affect properties such as pharmacokinetics and toxicity . Its physicochemical properties determine its pharmacokinetics, tolerability, and side effects .

Wissenschaftliche Forschungsanwendungen

Computed Tomography (CT) Imaging

Iopentol is extensively used in CT imaging to enhance the contrast of body tissues. It helps delineate the boundaries between different types of tissues and organs, making it easier to identify abnormalities such as tumors, blood clots, or infections. The agent’s low osmolality reduces the risk of adverse reactions, making it a preferred choice for patients .

Cardioangiography

In cardioangiography, Iopentol is injected to visualize the coronary arteries. It’s particularly useful in detecting coronary artery disease. Studies have shown that Iopentol is well-tolerated and induces fewer hemodynamic changes compared to other contrast agents, which is crucial for patients with heart conditions .

Digital Subtraction Angiography (DSA)

DSA is a technique for visualizing blood vessels by subtracting a ‘pre-contrast image’ from subsequent images taken after the contrast agent is introduced. Iopentol’s high iodine content and rapid distribution make it ideal for producing clear images of vascular structures .

Venography

Iopentol is used in venography to assess the condition of veins and detect deep vein thrombosis. Its use in this field is due to its ability to provide a clear contrast image of the venous system without significant side effects .

Urography

For imaging the urinary tract, Iopentol is administered. It helps in diagnosing issues like kidney stones or tumors in the urinary system. Its excretion through the kidneys without metabolism minimizes the risk of toxicity .

Arthrography

In arthrography, Iopentol assists in visualizing joint spaces and structures such as ligaments and cartilage. It is particularly useful in cases where MRI is contraindicated or unavailable .

Hysterosalpingography

This application involves the imaging of the uterus and fallopian tubes, often used in fertility studies. Iopentol’s properties allow for detailed imaging, although it is contraindicated during acute pelvic inflammatory disease .

Gastrointestinal Studies

Iopentol can be used in gastrointestinal studies to highlight the stomach and intestines’ lining. This application is beneficial in identifying abnormalities like ulcers or tumors .

Wirkmechanismus

Target of Action

Iopentol is primarily used as a radiocontrast agent . The primary targets of Iopentol are the body’s tissues that need to be visualized during radiographic procedures . The iodine atoms in Iopentol readily absorb X-rays, resulting in a higher contrast of X-ray images .

Mode of Action

Iopentol, an iodine-containing, water-soluble radiocontrast agent, works by increasing the contrast of images in radiographic procedures . The iodine atoms in Iopentol absorb X-rays, which enhances the contrast between the organ or tissue of interest and the surrounding tissues in the X-ray images .

Pharmacokinetics

Iopentol exhibits several important pharmacokinetic properties :

- Absorption : After intravenous injection, Iopentol is distributed in the extracellular space .

- Distribution : Its binding to plasma proteins is very low .

- Metabolism : Iopentol is not metabolized in the body .

- Excretion : The substance is excreted in unchanged form via the kidneys, exclusively by glomerular filtration . Approximately 98% of the administered dose is excreted via the kidneys .

- Half-life : The biological half-life of Iopentol is approximately 2 hours .

Result of Action

The primary result of Iopentol’s action is the enhancement of contrast in X-ray images . This allows for better visualization of organs and tissues during radiographic procedures, aiding in the diagnosis and treatment of various medical conditions .

Action Environment

The action of Iopentol can be influenced by various environmental factors. For instance, the presence of residual iodine in the body can affect the effectiveness of certain radioactive isotopes used for thyroid imaging and therapy . Therefore, the timing of Iopentol administration relative to these procedures is an important consideration .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iopentol | |

CAS RN |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

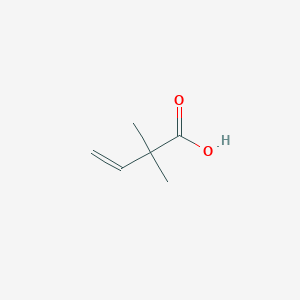

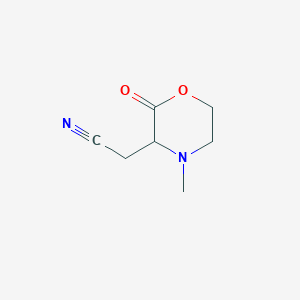

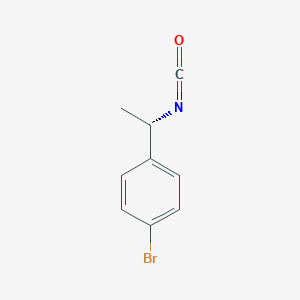

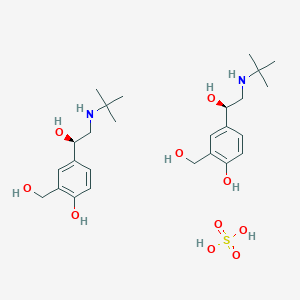

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is iopentol eliminated from the body?

A1: [] Iopentol is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that iopentol is not significantly metabolized in the body.

Q2: Is there a difference in iopentol elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed iopentol elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the iopentol dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can iopentol be used to measure glomerular filtration rate (GFR)?

A3: [] While iopentol clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of iopentol tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using iopentol [].

Q4: What is the acute toxicity profile of iopentol?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of iopentol is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that iopentol has a relatively low acute toxicity profile.

Q5: Does iopentol have any effects on renal function?

A5: [] While generally considered safe, iopentol has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after iopentol administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with iopentol?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on iopentol have not revealed any significant toxic effects []. This suggests that iopentol has a favorable long-term toxicity profile.

Q7: What is the chemical structure of iopentol?

A8: [] Iopentol is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for iopentol and how does it impact its stability?

A10: [] The formulation of iopentol commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect iopentol's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated iopentol finished product [].

Q9: How does iopentol affect the cardiovascular system?

A11: [] Studies in animal models show that iopentol has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, iopentol induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for iopentol.

Q10: Does iopentol influence blood flow?

A12: [] Iopentol can cause a transient increase in blood flow when injected intra-arterially. Studies comparing iopentol with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does iopentol affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that iopentol has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does iopentol interact with red blood cells?

A14: [] Iopentol, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the iopentol solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does iopentol compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared iopentol to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using iopentol over other contrast agents?

A16: [] While iopentol shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that iopentol might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is iopentol for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] Iopentol provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)